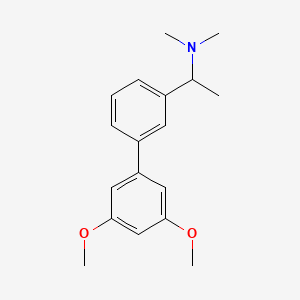

1-(2,3-dihydro-1H-inden-2-yl)-4-(4-methylphenyl)piperazine

Descripción general

Descripción

1-(2,3-dihydro-1H-inden-2-yl)-4-(4-methylphenyl)piperazine, also known as DOI, is a synthetic compound that belongs to the family of phenylpiperazine derivatives. It was first synthesized and characterized in the 1970s by Alexander Shulgin, a renowned American pharmacologist and chemist. DOI is a potent agonist of the serotonin 5-HT2A receptor, which is widely distributed in the central nervous system. This receptor is involved in various physiological and pathological processes, including perception, mood, cognition, and psychosis. DOI has been extensively studied for its pharmacological and biochemical properties, as well as its potential therapeutic applications.

Mecanismo De Acción

1-(2,3-dihydro-1H-inden-2-yl)-4-(4-methylphenyl)piperazine acts as a full agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that activates intracellular signaling cascades upon binding to serotonin. The activation of the 5-HT2A receptor by 1-(2,3-dihydro-1H-inden-2-yl)-4-(4-methylphenyl)piperazine leads to the activation of phospholipase C, which in turn activates the inositol trisphosphate pathway, resulting in the release of intracellular calcium. This calcium release triggers various downstream signaling pathways, including the activation of protein kinase C, the modulation of ion channels, and the regulation of gene expression. The net effect of 5-HT2A receptor activation by 1-(2,3-dihydro-1H-inden-2-yl)-4-(4-methylphenyl)piperazine is the modulation of neuronal excitability, synaptic plasticity, and neurotransmitter release.

Biochemical and Physiological Effects

1-(2,3-dihydro-1H-inden-2-yl)-4-(4-methylphenyl)piperazine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, 1-(2,3-dihydro-1H-inden-2-yl)-4-(4-methylphenyl)piperazine has been shown to increase the firing rate of cortical neurons, enhance the release of glutamate and dopamine, and induce the expression of immediate early genes. In vivo, 1-(2,3-dihydro-1H-inden-2-yl)-4-(4-methylphenyl)piperazine has been shown to induce head-twitch responses in rodents, which are considered a behavioral hallmark of 5-HT2A receptor activation. 1-(2,3-dihydro-1H-inden-2-yl)-4-(4-methylphenyl)piperazine has also been shown to modulate the activity of brain regions involved in perception, cognition, and emotion, such as the prefrontal cortex, the amygdala, and the hippocampus.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(2,3-dihydro-1H-inden-2-yl)-4-(4-methylphenyl)piperazine has several advantages as a research tool, including its high potency and selectivity for the 5-HT2A receptor, its ability to induce robust and reproducible behavioral and neurophysiological effects, and its availability as a pure and stable compound. However, there are also several limitations to the use of 1-(2,3-dihydro-1H-inden-2-yl)-4-(4-methylphenyl)piperazine in lab experiments, including its potential toxicity and side effects, its limited solubility in aqueous solutions, and its potential for inducing hallucinogenic and psychotropic effects in humans and animals.

List of

Direcciones Futuras

1. Investigating the role of 5-HT2A receptor activation in the regulation of synaptic plasticity and learning and memory processes.

2. Exploring the potential therapeutic applications of 1-(2,3-dihydro-1H-inden-2-yl)-4-(4-methylphenyl)piperazine and other 5-HT2A receptor agonists in the treatment of psychiatric disorders, such as depression, anxiety, and schizophrenia.

3. Developing novel ligands and modulators of the 5-HT2A receptor with improved pharmacological and biochemical properties.

4. Elucidating the molecular mechanisms underlying the downstream signaling pathways activated by 5-HT2A receptor activation, and their relevance to brain function and behavior.

5. Investigating the interactions between the 5-HT2A receptor and other neurotransmitter systems, such as the dopamine and glutamate systems, and their role in neuropsychiatric disorders.

6. Developing new imaging and electrophysiological techniques to study the effects of 1-(2,3-dihydro-1H-inden-2-yl)-4-(4-methylphenyl)piperazine and other 5-HT2A receptor agonists on brain function and behavior in vivo.

7. Investigating the role of genetic and environmental factors in modulating the effects of 1-(2,3-dihydro-1H-inden-2-yl)-4-(4-methylphenyl)piperazine and other 5-HT2A receptor agonists on brain function and behavior.

8. Exploring the potential use of 1-(2,3-dihydro-1H-inden-2-yl)-4-(4-methylphenyl)piperazine and other 5-HT2A receptor agonists as probes for studying the neural basis of consciousness and altered states of consciousness.

Aplicaciones Científicas De Investigación

1-(2,3-dihydro-1H-inden-2-yl)-4-(4-methylphenyl)piperazine has been widely used as a research tool in various fields of neuroscience, pharmacology, and psychiatry. Its selective agonism of the 5-HT2A receptor makes it a valuable probe for studying the role of this receptor in brain function and behavior. 1-(2,3-dihydro-1H-inden-2-yl)-4-(4-methylphenyl)piperazine has been used to investigate the effects of 5-HT2A receptor activation on neuronal signaling, synaptic plasticity, and gene expression. It has also been used to explore the relationship between 5-HT2A receptor function and various psychiatric disorders, such as schizophrenia, depression, and anxiety.

Propiedades

IUPAC Name |

1-(2,3-dihydro-1H-inden-2-yl)-4-(4-methylphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2/c1-16-6-8-19(9-7-16)21-10-12-22(13-11-21)20-14-17-4-2-3-5-18(17)15-20/h2-9,20H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDQPPLWKSTFRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)C3CC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-dihydro-1H-inden-2-yl)-4-(4-methylphenyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-2-oxoethyl}-6-chloro-3(2H)-pyridazinone](/img/structure/B3850077.png)

![N-(3'-methyl-3-biphenylyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]prolinamide](/img/structure/B3850078.png)

![3-[(1-acetyl-4-piperidinyl)amino]-2-azepanone](/img/structure/B3850087.png)

![(4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3850102.png)

![N-ethyl-N',N'-dimethyl-N-[4-(trifluoromethoxy)benzyl]-1,2-ethanediamine](/img/structure/B3850111.png)

![2-methoxy-4-[2-(4-thiomorpholinyl)propyl]phenol](/img/structure/B3850117.png)

![2-[(2,4-difluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B3850126.png)

![2-{2-[4-(3,7-dimethyl-6-octen-1-yl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3850135.png)

![(1-acetyl-4-piperidinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B3850137.png)

![1-(2,5-dimethylphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B3850155.png)

![ethyl 4-[(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)amino]-1-piperidinecarboxylate](/img/structure/B3850163.png)